(3-Azidoazetidin-1-yl)(p-tolyl)methanone
Description
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8-2-4-9(5-3-8)11(16)15-6-10(7-15)13-14-12/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNRSCISPBGFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Azetidine Derivatives
| Compound | Molecular Weight (g/mol) | XlogP | TPSA (Ų) | Notable Features |
|---|---|---|---|---|
| (3-Azidoazetidin-1-yl)(p-tolyl)methanone* | ~216.24 | ~2.5 | ~34.7 | High lipophilicity, para-methyl |
| (3-Azidoazetidin-1-yl)(m-tolyl)methanone | 216.24 | 2.5 | 34.7 | Meta-methyl substitution |
| (3-Azidoazetidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | 210.23 | 0.7 | 43.9 | Enhanced solubility, oxygen-containing ring |
*Inferred from meta-tolyl analog .
Comparison with Piperidine-Based Azides
Piperidine derivatives, such as (2-Azido-3-iodopiperidin-1-yl)(p-tolyl)methanone, exhibit distinct properties due to their six-membered ring structure:
- The iodine substituent introduces steric bulk and may influence halogen bonding .
- Synthetic Utility : Piperidine-based azides are used in desaturation reactions, as demonstrated in the synthesis of enamides via N-iodosuccinimide (NIS) and trimethylsilyl azide (TMSN₃) .
Substituent Effects: Tolyl vs. Other Aromatic Groups
Pyrazole Derivatives
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone (from ) replaces the azetidine-azide system with a pyrazole ring. Key differences include:
- Physicochemical Properties : Higher molecular weight (e.g., ~290 g/mol) and altered XlogP/TPSA compared to azetidine derivatives .
Triazole Derivatives
Triazole-containing compounds, such as (1-nonyl-5-(p-tolyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanone, highlight the role of click chemistry products. Unlike azetidine-azide precursors, triazoles are stable and used in pharmaceuticals for their hydrogen-bonding capabilities .
Physicochemical Properties and Druglikeness
Table 2: Property Comparison Across Analogues
| Compound Class | Avg. XlogP | Avg. TPSA (Ų) | Hydrogen Bond Acceptors | Druglikeness Insights |
|---|---|---|---|---|
| Azetidine-azide (p-tolyl) | 2.5 | 34.7 | 3 | Moderate hydrophobicity, suitable for CNS targets |
| Piperidine-azide (p-tolyl) | ~2.8* | ~40 | 4 | Increased solubility, iodine enhances halogen bonding |
| Pyrazole (p-tolyl) | ~3.0 | ~50 | 5 | Higher metabolic stability |
*Estimated based on piperidine analogs .
Reactivity in Click Chemistry and Other Reactions
- CuAAC Reactivity: The azide group in this compound enables efficient cycloaddition with alkynes, as seen in triazole synthesis using CuBr catalysts (e.g., 50% yield for compound 3db in ) .
- Comparative Reactivity : Azetidine-azides may exhibit faster reaction kinetics than bulkier piperidine derivatives due to reduced steric hindrance.
Preparation Methods
General Synthetic Strategy
The synthesis of (3-Azidoazetidin-1-yl)(p-tolyl)methanone typically involves two key stages:
- Formation of the amide bond between the azetidine amine and the p-tolylcarbonyl chloride.
- Introduction of the azido group at the 3-position of the azetidine ring.
Preparation of the Amide Precursor
A general and well-documented method for preparing amides such as this compound involves the reaction of the corresponding amine with an acyl chloride derivative under mild conditions:
- Procedure:
- To a stirred solution of 3-azidoazetidin-1-amine (15 mmol) and triethylamine (25 mmol, 3.5 mL) in 30 mL dichloromethane (CH2Cl2), cooled in an ice bath, a solution of p-tolylcarbonyl chloride (15 mmol) in 10 mL CH2Cl2 is added dropwise over 5 minutes.
- The reaction mixture is stirred at room temperature for 12 hours.
- The mixture is then poured into saturated aqueous sodium bicarbonate (NaHCO3) solution (50 mL).
- The aqueous phase is extracted with CH2Cl2 (3 × 30 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude amide product.
This method is adapted from a general procedure for amide synthesis in azetidine derivatives.
Introduction of the Azido Group
The azido functionality at the 3-position of the azetidine ring can be introduced through nucleophilic substitution or via diazo transfer methods, often starting from a suitable halogenated or activated intermediate.
- Typical Azidation Method:
- The crude amide (5 mmol) is dissolved in acetonitrile (CH3CN, 50 mL) and cooled in an ice-salt bath under argon atmosphere.
- Iodobenzene diacetate (10 mmol, 3.22 g) is added to the solution.
- Trimethylsilyl azide (TMSN3, 20 mmol, 2.7 mL) is injected slowly with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by TLC or NMR.
- Workup involves aqueous extraction, washing, drying, and purification by column chromatography.
This approach is derived from oxidative azidation protocols that efficiently install azido groups on amides and related substrates.
Alternative Synthetic Routes
An alternative multi-step synthesis involves:
- Refluxing benzamide derivatives with ethyl glyoxylate in toluene.
- Subsequent treatment with thionyl chloride (SOCl2) at elevated temperatures.
- Reaction with sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature overnight.
- Extraction and purification steps similar to above.
This route is useful when starting from benzamide analogues and allows for the introduction of azido groups through substitution of activated intermediates.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation | 3-Azidoazetidin-1-amine, p-tolylcarbonyl chloride, Et3N, CH2Cl2, 0°C to RT, 12 h | ~85-92 | Standard amide coupling, mild conditions |
| Azidation | Crude amide, iodobenzene diacetate, TMSN3, CH3CN, 0°C to RT | 75-85 | Oxidative azidation, requires inert atmosphere |
| Alternative azidation route | Benzamide, ethyl glyoxylate, SOCl2, NaN3, DMSO, reflux/RT | 70-80 | Multi-step, useful for benzamide derivatives |
Characterization and Purity
-
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the calculated molecular weight of this compound.
-
- Silica gel column chromatography using petroleum ether and ethyl acetate mixtures (typically 3:1 v/v) is effective for isolating pure product.
Research Findings and Optimization Notes
- The amide coupling proceeds efficiently at low temperature to minimize side reactions.
- Use of triethylamine is critical for scavenging HCl generated during acylation.
- The azidation step benefits from an inert atmosphere and controlled addition of TMSN3 to prevent decomposition.
- Alternative routes involving glyoxylate intermediates offer flexibility but require longer reaction times and additional purification steps.
- The described methods have been validated by spectroscopic and chromatographic data, ensuring reproducibility and high purity of the final compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Azidoazetidin-1-yl)(p-tolyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Cu-catalyzed cycloaddition (e.g., using CuBr in DMF at 110°C for 36 hours), leveraging the azide-alkyne "click" chemistry framework . Key variables include catalyst loading, solvent choice (polar aprotic solvents like DMF enhance reactivity), and reaction time. For example, highlights azide-iodide substitution under dry CCl₄ at 80°C, yielding 57% product. Optimizing stoichiometry of azide precursors (e.g., TMSN₃) and avoiding moisture are critical for reproducibility.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography (SHELX software for refinement ) to resolve the azetidine ring conformation and azide orientation. Pair with vibrational spectroscopy (FTIR) to confirm azide stretches (~2100 cm⁻¹) and ketone carbonyl bands (~1660 cm⁻¹) . Nuclear Overhauser Effect (NOE) NMR experiments can assess steric interactions between the p-tolyl group and azetidine ring. For electronic analysis, Natural Bond Orbital (NBO) calculations at the B3LYP/6-31G(d,p) level provide insights into charge distribution .
Q. What are the stability considerations for handling this compound?
- Methodological Answer : The azide group is thermally sensitive; store at ≤–20°C in amber vials to prevent degradation. Avoid prolonged exposure to light or high temperatures (>100°C) during synthesis. Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. emphasizes inert atmosphere (e.g., N₂) during reactions to suppress unintended side reactions.
Advanced Research Questions
Q. How can chemoselective functionalization of the p-tolyl group be achieved without compromising the azide moiety?
- Methodological Answer : Use FeCl₂·4H₂O as a catalyst for selective benzylic oxidation of the p-tolyl methyl group to a ketone, as demonstrated in . Cu catalysts favor over-oxidation to carboxylic acids, but Fe in n-BuOAc at 130°C yields mono-oxidation (57% yield). Protect the azide with a photolabile group (e.g., NBoc) during oxidation, then deprotect via UV irradiation.
Q. What strategies resolve contradictions in spectroscopic data between computational models and experimental results?
- Methodological Answer : Discrepancies in NMR/IR peaks may arise from dynamic effects (e.g., azetidine ring puckering). Perform variable-temperature NMR to identify conformational exchange. Compare Density Functional Theory (DFT)-predicted spectra (e.g., at ωB97X-D/cc-pVTZ) with experimental data, adjusting solvation models (e.g., PCM for DMSO) . For crystallography, refine SHELXL parameters (e.g., H-atom placement) iteratively to resolve electron density mismatches .
Q. How can this compound be utilized in bioconjugation or drug discovery pipelines?
- Methodological Answer : The azide enables strain-promoted alkyne-azide cycloaddition (SPAAC) for site-specific protein labeling. For drug discovery, couple the azetidine ring (a bioisostere for piperidine) with pharmacophores via Suzuki-Miyaura cross-coupling. suggests screening for antimicrobial activity using agar diffusion assays (e.g., vs. S. aureus), but replace the p-tolyl group with heteroaromatics to modulate lipophilicity and target engagement.
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Use Molecular Dynamics (MD) simulations with OPLS-AA force fields to model interactions with transition metals (e.g., Cu in click reactions). For redox reactions, calculate Fukui indices to identify electrophilic/nucleophilic sites. ’s Fe vs. Cu catalyst selectivity can be rationalized via frontier molecular orbital (FMO) theory, comparing metal d-orbital alignment with substrate HOMO/LUMO.
Data Contradiction Analysis
Q. Why do different synthetic protocols for analogous methanones report conflicting yields?
- Resolution : Catalyst purity (e.g., CuBr vs. CuI), solvent polarity, and substrate solubility significantly impact yields. For example, reports 50% yield in DMF, while achieves 57% in CCl₄ due to better azide stability in non-polar solvents. Pre-activate catalysts (e.g., via ligand addition) to enhance turnover frequency.
Experimental Design Considerations
Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?
- Framework :
- Library Synthesis : Use automated flow chemistry to vary the azetidine substituents (e.g., alkyl, aryl) and p-tolyl replacements.
- Characterization : Implement LC-MS with collision-induced dissociation (CID) for rapid purity assessment.
- Bioactivity : Employ fluorescence-based assays (e.g., protease inhibition via FRET) and machine learning (e.g., Random Forest models) to prioritize hits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
